molecular formula C14H20N2O5 B2601866 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate CAS No. 868679-38-3

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate

Cat. No. B2601866
CAS RN: 868679-38-3
M. Wt: 296.323
InChI Key: MNVSLWRSSBIGII-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate, also known as MNP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MNP is a pyridine derivative and is known for its unique chemical structure that makes it suitable for use in different research applications.

Scientific Research Applications

Catalytic Processes

Research has explored the use of similar nitro compounds in catalytic processes. For instance, the study by Matsuda (1973) focuses on the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, a process that produces methyl 3-pentenoate, an ester, under specific conditions. This study highlights the potential use of nitro compounds in catalysis to produce valuable chemicals (Matsuda, 1973).

Organic Synthesis

Nitro compounds are valuable in organic synthesis. For example, Singh et al. (2013) demonstrated the use of a pyrrolidine-based catalyst for the Michael addition of cyclohexanone to β-nitrostyrenes, leading to the synthesis of γ-nitro carbonyl compounds. This research showcases the potential applications of nitro compounds in synthesizing a wide array of organic molecules (Singh et al., 2013).

Antioxidant Development

The development of antioxidants is another area where nitro compounds are explored. Kinoshita et al. (2009) worked on developing functional nitroxyl radicals, specifically focusing on stability towards ascorbic acid. Their research contributes to the understanding of how nitro compounds can be utilized in the development of new antioxidants (Kinoshita et al., 2009).

Nonlinear Optics

In the field of nonlinear optics, nitro compounds are of interest. Muthuraman et al. (2001) studied molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and a substituted pyridine-1-oxide. These complexes exhibit second harmonic generation (SHG) activity, indicating their potential in nonlinear optical applications (Muthuraman et al., 2001).

Antibacterial Activity

The exploration of nitro compounds in antibacterial applications is also notable. El-Haggar et al. (2015) synthesized novel 6-nitro-8-pyridinyl coumarin derivatives and evaluated their antibacterial activity, demonstrating the potential of nitro compounds in the development of new antibacterial agents (El-Haggar et al., 2015).

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-4-6-10(7-5-2)14(18)21-11-8-9(3)15-13(17)12(11)16(19)20/h8,10H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVSLWRSSBIGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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